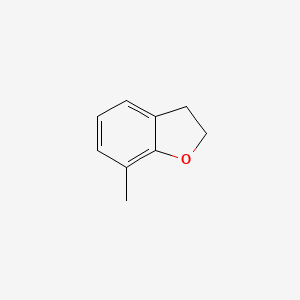
lithium;cyclopenta-2,4-dien-1-yl(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
lithium;cyclopenta-2,4-dien-1-yl(trimethyl)silane is an organolithium compound that features a cyclopentadienyl anion substituted with a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;cyclopenta-2,4-dien-1-yl(trimethyl)silane typically involves the reaction of trimethylsilylcyclopentadiene with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen. The reaction is typically performed at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include the use of larger reactors, precise control of reaction conditions, and efficient purification techniques to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
lithium;cyclopenta-2,4-dien-1-yl(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the lithium atom is replaced by other electrophiles.
Addition Reactions: It can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include electrophiles such as alkyl halides, acyl halides, and carbonyl compounds. The reactions are typically carried out in aprotic solvents like tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere to prevent side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions with alkyl halides can yield substituted cyclopentadienes, while addition reactions with carbonyl compounds can produce alcohols or ketones.
Aplicaciones Científicas De Investigación
lithium;cyclopenta-2,4-dien-1-yl(trimethyl)silane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Organometallic Chemistry: The compound serves as a ligand precursor in the preparation of metallocenes and other organometallic complexes.
Catalysis: It is used in catalytic processes, including polymerization reactions and enantioselective synthesis.
Material Science: The compound is investigated for its potential use in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism by which lithium;cyclopenta-2,4-dien-1-yl(trimethyl)silane exerts its effects involves the nucleophilic attack of the cyclopentadienyl anion on electrophilic centers. The trimethylsilyl group stabilizes the anion and enhances its nucleophilicity, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparación Con Compuestos Similares
Similar Compounds
Lithium cyclopentadienide: Similar in structure but lacks the trimethylsilyl group, making it less nucleophilic and less stable.
Sodium cyclopentadienide: Similar anionic structure but with sodium as the counterion, leading to different reactivity and solubility properties.
Potassium cyclopentadienide: Another similar compound with potassium as the counterion, exhibiting different reactivity compared to the lithium derivative.
Uniqueness
lithium;cyclopenta-2,4-dien-1-yl(trimethyl)silane is unique due to the presence of the trimethylsilyl group, which enhances the stability and nucleophilicity of the cyclopentadienyl anion. This makes it a valuable reagent in organic synthesis and organometallic chemistry, offering distinct advantages over other cyclopentadienide derivatives.
Propiedades
Número CAS |
76514-39-1 |
|---|---|
Fórmula molecular |
C8H13LiSi |
Peso molecular |
144.2 g/mol |
Nombre IUPAC |
lithium;cyclopenta-2,4-dien-1-yl(trimethyl)silane |
InChI |
InChI=1S/C8H13Si.Li/c1-9(2,3)8-6-4-5-7-8;/h4-7H,1-3H3;/q-1;+1 |
Clave InChI |
AOUOEDAWAKONTD-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C[Si](C)(C)[C-]1C=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Imidazo[1,5-a]pyrazine,8-chloro-3-(4-methyl-1-piperazinyl)-](/img/structure/B8516512.png)



![4-[Bis(4-ethylphenyl)methyl]-1-[(4-methoxyphenyl)methyl]piperidine](/img/structure/B8516554.png)




![Ethyl 4-[(7-phenylheptyl)amino]benzoate](/img/structure/B8516601.png)
![2-[(3-Chloro-propyl)-methyl-amino]-ethanol](/img/structure/B8516605.png)
